Benzenemethanamine, 3-methyl-2-(1-methylethoxy)-
Overview
Description
Benzenemethanamine, 3-methyl-2-(1-methylethoxy)- is a chemical compound with the molecular formula C11H17NO It is known for its unique structure, which includes a benzenemethanamine core substituted with a 3-methyl group and a 2-(1-methylethoxy) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 3-methyl-2-(1-methylethoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with benzenemethanamine, which is commercially available or can be synthesized from benzyl chloride and ammonia.
Substitution Reaction: The 3-methyl group is introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Ether Formation: The 2-(1-methylethoxy) group is introduced via an etherification reaction. This involves reacting the intermediate product with isopropyl alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of Benzenemethanamine, 3-methyl-2-(1-methylethoxy)- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 3-methyl-2-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted benzenemethanamines.
Scientific Research Applications
Benzenemethanamine, 3-methyl-2-(1-methylethoxy)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 3-methyl-2-(1-methylethoxy)- involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Benzenemethanamine, 3-methyl-2-(1-methylethoxy)- can be compared with other similar compounds such as:
Benzenemethanamine, 3-methyl-: Lacks the 2-(1-methylethoxy) group, resulting in different chemical and biological properties.
Benzenemethanamine, N-methyl-: Contains an N-methyl group instead of the 3-methyl and 2-(1-methylethoxy) groups, leading to variations in reactivity and applications.
The uniqueness of Benzenemethanamine, 3-methyl-2-(1-methylethoxy)- lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
(3-methyl-2-propan-2-yloxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(2)13-11-9(3)5-4-6-10(11)7-12/h4-6,8H,7,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJUAEMUDUGJSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70730049 | |
Record name | 1-{3-Methyl-2-[(propan-2-yl)oxy]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70730049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918812-01-8 | |
Record name | 1-{3-Methyl-2-[(propan-2-yl)oxy]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70730049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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